

An In-depth Technical Guide to 5-Nitrothiophene-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-Nitrothiophene-2-carboxylic acid

Cat. No.: B180939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Nitrothiophene-2-carboxylic acid**, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, offering a core resource for researchers in the field.

Core Chemical and Physical Data

5-Nitrothiophene-2-carboxylic acid is a stable, yellow to light brown solid compound. Its key quantitative properties are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of **5-Nitrothiophene-2-carboxylic Acid**

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ NO ₄ S	[1]
Molecular Weight	173.15 g/mol	[2]
CAS Number	6317-37-9	[2]
Appearance	Yellow to light brown solid	[2]
Melting Point	154-161 °C	[2][3]
Boiling Point (Predicted)	367.2 ± 27.0 °C	[2]
Density (Predicted)	1.676 ± 0.06 g/cm ³	[2]
pKa (Predicted)	2.69 ± 0.10	[2]
Water Solubility	Insoluble	
Organic Solvent Solubility	Soluble in DMSO and DMF	

Table 2: Spectroscopic Data Summary for **5-Nitrothiophene-2-carboxylic Acid**

Spectrum Type	Expected Key Features
¹ H NMR	Aromatic protons on the thiophene ring are expected in the δ 7.0-8.5 ppm region as doublets. The carboxylic acid proton is expected as a broad singlet in the δ 10-13 ppm region. [4] [5]
¹³ C NMR	The carbonyl carbon of the carboxylic acid is anticipated in the δ 165-185 ppm range. Aromatic carbons of the thiophene ring are expected between δ 120-150 ppm. [4] [5] [6]
Infrared (IR)	A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm ⁻¹ . A strong C=O stretch should appear around 1680-1710 cm ⁻¹ . Asymmetrical and symmetrical NO ₂ stretches are expected near 1500-1660 cm ⁻¹ and 1260-1390 cm ⁻¹ , respectively. [7] [8] [9] [10]
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 173. Common fragments would include the loss of OH (M-17) and COOH (M-45). A key fragment would be the acylium ion [M-OH] ⁺ . [3] [11] [12] [13]

Chemical Structure

The chemical structure of **5-Nitrothiophene-2-carboxylic acid** is fundamental to its reactivity and biological activity. The diagram below illustrates the arrangement of its atoms and functional groups.

Caption: Chemical structure of **5-Nitrothiophene-2-carboxylic acid**.

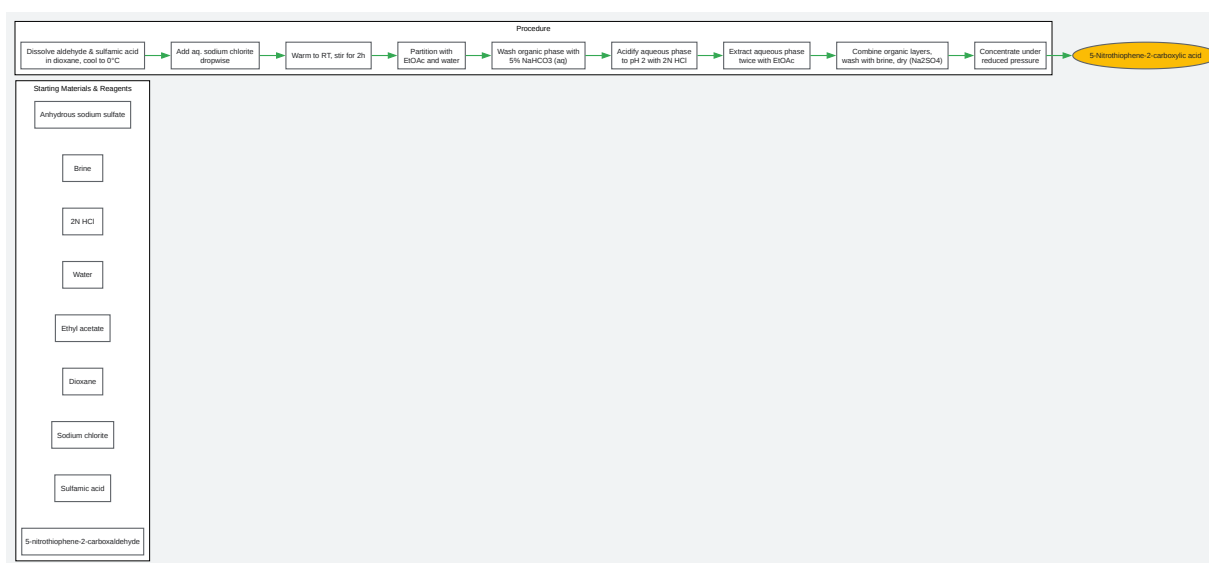
Experimental Protocols: Synthesis

Two primary routes for the synthesis of **5-Nitrothiophene-2-carboxylic acid** are well-documented: the oxidation of 5-nitrothiophene-2-carboxaldehyde and the nitration of 2-thiophenecarboxylic acid.

Synthesis via Oxidation of 5-Nitrothiophene-2-carboxaldehyde

This method provides a high yield of the target compound from its corresponding aldehyde.[3]

Workflow Diagram:



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Caption: Experimental workflow for synthesis via oxidation.

Detailed Protocol:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane. Cool the solution to 0 °C in an ice bath.
- **Oxidation:** Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise to the cooled reaction mixture, maintaining the temperature.
- **Reaction:** After the addition is complete, allow the mixture to gradually warm to room temperature and stir for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Combine the reaction mixture with a second batch if applicable and partition between ethyl acetate and water.
- **Extraction:** Extract the organic phase twice with a 5% sodium bicarbonate solution and discard the organic layer.
- **Acidification:** Adjust the pH of the basic aqueous phase to 2 using 2N HCl.
- **Final Extraction:** Extract the acidified aqueous phase twice with ethyl acetate.
- **Drying and Concentration:** Combine the final organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield **5-nitrothiophene-2-carboxylic acid**.^[3]
- **Purification:** The crude product can be recrystallized from a heptane/1,2-dichloroethane mixture to yield the pure product.^[3]

Synthesis via Nitration of 2-Thiophenecarboxylic Acid

While direct nitration of thiophene can be explosive, the nitration of the deactivated 2-thiophenecarboxylic acid is a viable, albeit less common, route.^[2] Milder nitrating agents are recommended for thiophene rings.^[14]

Detailed Protocol (Adapted from general thiophene nitration):

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-thiophenecarboxylic acid in a mixture of acetic anhydride and glacial acetic acid. Cool the mixture to 10 °C.
- **Nitrating Mixture:** Separately, prepare a solution of fuming nitric acid in glacial acetic acid, ensuring gradual mixing and cooling.
- **Nitration:** Add the nitrating mixture dropwise to the cooled solution of 2-thiophenecarboxylic acid at a rate that maintains the temperature below room temperature. The appearance of a dark red color may indicate oxidation.
- **Reaction:** Allow the reaction to proceed at room temperature for two hours after addition is complete.
- **Work-up:** Pour the reaction mixture into ice water to precipitate the product.
- **Isolation:** Collect the solid product by filtration and wash with water.
- **Purification:** The crude product, a mixture of isomers, would require purification, typically by recrystallization from a suitable solvent like petroleum ether, to isolate the 5-nitro isomer.[\[14\]](#)

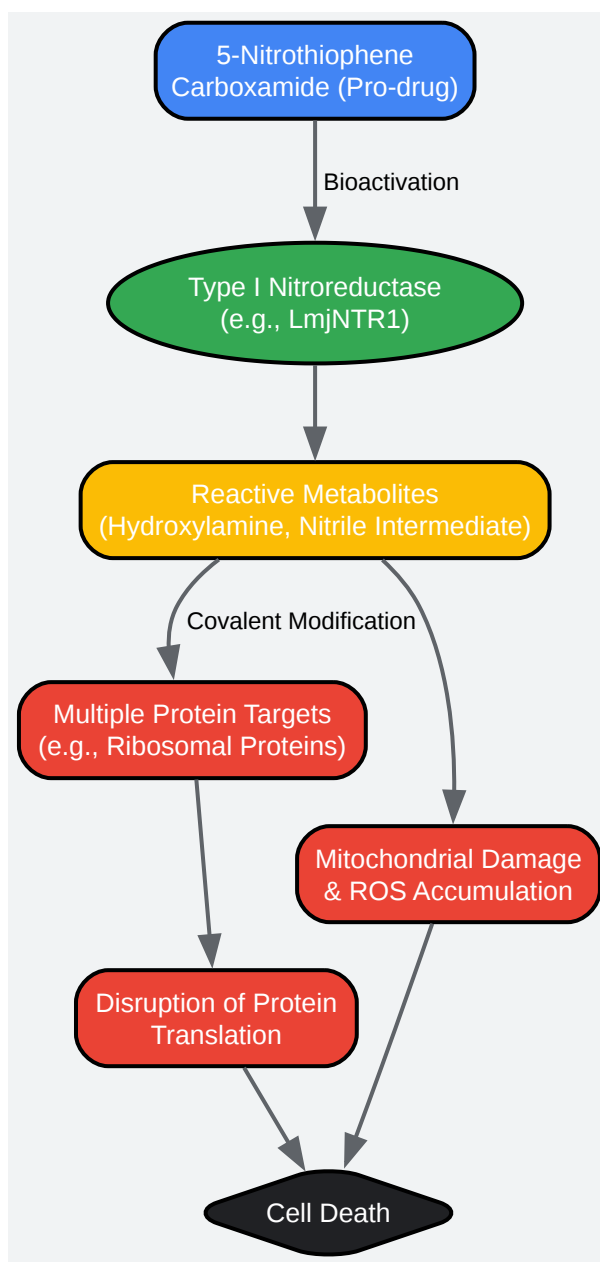
Biological Activity and Signaling Pathways

Derivatives of 5-nitrothiophene have demonstrated significant biological activity, particularly as antimicrobial and antiparasitic agents. The core mechanism of action often involves the bio-reductive activation of the nitro group by specific nitroreductase enzymes present in the target organisms.[\[15\]](#)[\[16\]](#)

Mechanism of Action: Bioactivation

5-Nitrothiophene-based compounds often act as pro-drugs. In the target pathogen, such as Leishmania, a type I nitroreductase (NTR) bioactivates the compound. This process is believed to generate reactive nitrogen species, including a hydroxylamine and a transient electrophilic α,β -unsaturated open chain nitrile intermediate. These reactive species can then covalently modify multiple protein targets, leading to cellular damage and death.[\[16\]](#) Key cellular processes disrupted by this mechanism include protein translation, as many affected proteins

are ribosomal.[16] The bioactivation can also lead to mitochondrial damage and the accumulation of reactive oxygen species (ROS).[16]



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Caption: Bioactivation pathway of 5-nitrothiophene derivatives.

Therapeutic Potential

- Antileishmanial Activity: 5-Nitrothiophene-2-carboxamides have shown promising activity against Leishmania.[16] Structure-activity relationship (SAR) studies aim to optimize this activity while improving solubility and reducing mammalian cell toxicity.[15]
- Antibacterial Activity: Nitrothiophene carboxamides have been engineered to overcome bacterial efflux pumps, showing potent, narrow-spectrum activity against multidrug-resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp.[17]
- Antifungal Activity: Thiosemicarbazone derivatives of 5-nitrothiophene have been identified as potential antifungal agents, with a proposed mechanism involving the inhibition of enzymes related to the ergosterol biosynthesis pathway.[18]
- Anticancer Activity: **5-Nitrothiophene-2-carboxylic acid** is used as a reagent in the preparation of benzothiophene amides that function as nicotinamide ribosyltransferase inhibitors, which have potential antitumor activities.[2]

This guide serves as a foundational resource for professionals engaged in drug discovery and development. The unique properties and versatile reactivity of **5-Nitrothiophene-2-carboxylic acid** make it a valuable scaffold for the synthesis of novel therapeutic agents.

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